molecular formula C12H12F3NO B3241595 1-[3-(Trifluoromethyl)phenyl]-4-piperidinone CAS No. 147378-74-3

1-[3-(Trifluoromethyl)phenyl]-4-piperidinone

Cat. No.: B3241595
CAS No.: 147378-74-3
M. Wt: 243.22 g/mol
InChI Key: DXMHBFPTUPSOKC-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]-4-piperidinone is a versatile chemical building block of significant interest in medicinal chemistry and neuroscience research. This piperidinone derivative serves as a key synthetic intermediate for the development of novel pharmaceutical compounds, particularly those targeting neurological pathways . Compounds featuring the phenylpiperidine scaffold are frequently investigated for their potential interactions with various central nervous system receptors . Researchers utilize this chemical intermediate in developing potential therapeutic agents for a range of neurological conditions, building upon research into structurally related compounds that have shown promise in preclinical studies for cerebral and neuronal disorders . The presence of the trifluoromethyl group enhances the molecule's metabolic stability and influences its binding affinity, making it particularly valuable for structure-activity relationship studies. The compound is provided as a high-purity material suitable for research applications. Appropriate safety precautions including proper ventilation, protective equipment, and careful handling are recommended. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]piperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)9-2-1-3-10(8-9)16-6-4-11(17)5-7-16/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMHBFPTUPSOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Trifluoromethyl Phenyl 4 Piperidinone and Its Analogs

Established Synthetic Pathways to the 4-Piperidinone Core

The construction of the 4-piperidinone core is a foundational step in the synthesis of 1-[3-(Trifluoromethyl)phenyl]-4-piperidinone and related compounds. Key strategies involve cyclization and multicomponent reactions that efficiently assemble the heterocyclic ring.

Cyclization Reactions in Piperidinone Scaffold Construction

Cyclization reactions are a cornerstone in the synthesis of the 4-piperidinone scaffold. One of the most common methods is the Dieckmann condensation of aminodicarboxylate esters. This intramolecular reaction is a reliable method for forming the six-membered ring. Another classical approach is the Robinson-Schöpf type reaction, which can construct the piperidone ring in a single step from simpler precursors. tandfonline.com Additionally, the Nazarov cyclization of vinyl propargyl alcohols can be employed, which, after chemoselective hydration, undergoes a double Michael addition to yield the 4-piperidone (B1582916). dtic.mil

Cyclization MethodKey ReactantsGeneral Description
Dieckmann CondensationAminodicarboxylate estersIntramolecular cyclization to form the 4-piperidone ring. dtic.mil
Robinson-Schöpf ReactionAcetonedicarboxylic acid, an aldehyde, and an amineA one-pot synthesis that forms four bonds to construct the piperidone ring. tandfonline.com
Nazarov CyclizationVinyl propargyl alcoholsInvolves cyclization followed by hydration and a double Michael addition. dtic.mil
Aza-Michael ReactionDivinyl ketones and a primary amineA concise and high-yielding double aza-Michael addition. nih.govacs.org

Multicomponent Reactions for Piperidinone Ring Assembly

Multicomponent reactions (MCRs) offer an efficient pathway to the 4-piperidinone core by combining three or more starting materials in a single synthetic operation. acs.orgacs.org A classic example is the Petrenko-Kritschenko piperidone synthesis, which involves the reaction of an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine. wikipedia.orgwikipedia.org This reaction is related to the Hantzsch pyridine synthesis and is valued for its ability to rapidly build molecular complexity. wikipedia.orgwikipedia.org Modern variations of MCRs continue to be developed, sometimes involving radical processes to create highly functionalized piperidine (B6355638) skeletons in a one-pot operation. acs.org

Multicomponent ReactionKey ComponentsNoteworthy Features
Petrenko-Kritschenko SynthesisAlkyl-1,3-acetonedicarboxylate, aldehyde, amineA classic MCR for piperidone synthesis, related to the Hantzsch pyridine synthesis. wikipedia.orgwikipedia.org
Ugi ReactionCarbonyl compound, amine, isocyanide, and a carboxylic acidA versatile MCR that can be adapted for the synthesis of complex heterocyclic structures. nih.gov
Radical-based MCRsCarbonyl-substituted radical, olefin, oximeAllows for the assembly of the piperidine skeleton through a tandem radical intermolecular additions-lactamization sequence. acs.org

Strategies for Regioselective Trifluoromethylation at the Phenyl Moiety

The introduction of a trifluoromethyl group at a specific position on the phenyl ring is a critical step in the synthesis of this compound. The regioselectivity of this process is paramount. One approach involves the use of starting materials that already contain the trifluoromethyl group in the desired meta position, such as 3-(trifluoromethyl)aniline. This aniline can then be used in N-arylation reactions to form the desired product.

Alternatively, direct trifluoromethylation of an existing phenyl group can be achieved through various methods, although achieving high regioselectivity can be challenging. Recent advancements in catalysis have led to methods for the regioselective synthesis of trifluoromethylated compounds. For instance, cycloaddition reactions involving 3-trifluoromethylbenzyne have been shown to proceed with high regioselectivity due to the electron-accepting nature of the trifluoromethyl group. thieme-connect.de

Derivatization Approaches for the Piperidinone Ring System

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogs. These derivatizations typically focus on the nitrogen atom and the C4-ketone functionality.

N-Substitution Strategies (e.g., N-arylation, N-alkylation)

The nitrogen atom of the piperidinone ring is a common site for modification. N-arylation can be achieved through copper-catalyzed reactions, such as the Ullmann condensation or Chan-Lam coupling, which are effective for forming C-N bonds. mdpi.combeilstein-journals.orgnih.gov Palladium-catalyzed reactions, like the Buchwald-Hartwig amination, are also widely used for the N-arylation of heterocycles. mdpi.com N-alkylation can be accomplished through nucleophilic substitution reactions with various alkylating agents. researchgate.net

N-Substitution MethodCatalyst/ReagentsDescription
Buchwald-Hartwig AminationPalladium catalyst, ligandA versatile method for the N-arylation of amines and heterocycles. mdpi.com
Ullmann CondensationCopper catalystA classic method for N-arylation, often requiring high temperatures. mdpi.com
Chan-Lam CouplingCopper catalystA milder alternative to the Ullmann condensation for N-arylation. mdpi.com
Nucleophilic SubstitutionAlkylating agentsA standard method for N-alkylation of the piperidinone nitrogen. researchgate.net

Modifications at the C4-Ketone Functionality

The ketone at the C4 position of the piperidinone ring provides a versatile handle for a variety of chemical transformations. It can undergo reduction to the corresponding alcohol, which can then be further functionalized. nih.gov The ketone can also react with Grignard reagents or other organometallic compounds to introduce new carbon-carbon bonds. Additionally, the C4-ketone can be a site for the introduction of substituents at the adjacent C3 and C5 positions through reactions such as aldol (B89426) condensations. For instance, (3E,5E)-3,5-bis(arylidene)-4-piperidones can be synthesized from 4-piperidinone and the appropriate benzaldehyde. nih.gov

Substitutions at Other Ring Positions (e.g., C3, C5)

The functionalization of the piperidinone ring at positions other than the nitrogen atom, particularly at the C3 and C5 carbons, is crucial for creating structural diversity and modulating the pharmacological properties of analogs. Various synthetic strategies have been developed to introduce substituents at these positions.

One common approach involves the Claisen-Schmidt condensation reaction between a pre-formed 4-piperidone and an appropriate aldehyde. This reaction typically introduces benzylidene groups at the C3 and C5 positions. For instance, a series of (3E,5E)-3,5-bis(arylidene)-4-piperidones (BAPs) have been synthesized by reacting piperidone hydrochloride with trifluoromethyl-substituted benzaldehydes in acetic acid, followed by treatment with a substituted benzenesulfonyl chloride. nih.gov This method allows for the introduction of identical or different substituted aryl groups, which can significantly influence the biological activity of the final compound.

Another strategy for C3 substitution involves the synthesis of 3-alkyl-2,6-diphenylpiperidin-4-one oxime esters. chemrevlett.com These compounds are prepared from the corresponding 3-alkyl-2,6-diphenylpiperidin-4-ones, demonstrating that the piperidinone core can be functionalized at the C3 position with alkyl groups prior to further modifications. chemrevlett.com Similarly, the synthesis of 3,5-dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one highlights the possibility of introducing multiple alkyl substituents at both the C3 and C5 positions. chemrevlett.com

The table below summarizes examples of substitutions at the C3 and C5 positions of the piperidinone ring.

Substitution Position(s) Type of Substituent Synthetic Method Example Compound Class
C3, C5ArylideneClaisen-Schmidt Condensation(3E,5E)-3,5-bis(arylidene)-4-piperidones (BAPs)
C3AlkylMulti-step synthesis3-Alkyl-2,6-diphenylpiperidin-4-ones
C3, C5Alkyl (Methyl)Multi-step synthesis3,5-Dimethyl-2,6-diphenyl-1-propionyl-piperidin-4-one

These methodologies provide a versatile toolkit for medicinal chemists to create a wide array of substituted piperidinone analogs for structure-activity relationship (SAR) studies. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Stereoselective and Enantioselective Synthesis Methodologies

The development of stereoselective and enantioselective methods for the synthesis of piperidinone derivatives is of paramount importance, as the stereochemistry of substituents on the piperidine ring often dictates biological activity. researchgate.net

A significant advancement in this area is the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides. rsc.org This method allows for the creation of multiple stereogenic centers in a single step, providing a convenient route to chiral polysubstituted piperidines with high enantiomeric excess (up to 90% ee). rsc.org The electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring, facilitating the hydrogenation process. rsc.org

Asymmetric synthesis has also been achieved through methods like the aza-Achmatowicz reaction, which has been applied to the stereoselective synthesis of 2,5,6-trisubstituted 3-piperidones. mdma.ch Another approach involves the hetero-Diels-Alder (HDA) reaction of 2-trimethylsilyloxy-1,3-butadiene with activated imines. This method has been used for the large-scale synthesis of chiral 4-oxopipecolates, where diastereomerically pure 4-oxopiperidine-2-carboxylates are obtained through crystallization. mdma.ch

Furthermore, nickel-catalyzed asymmetric reductive cyclization of alkenes has emerged as a powerful strategy for the stereoselective formation of heterocyclic structures, including piperidinones. researchgate.net This approach allows for the rapid construction of the core ring system with controlled stereochemistry. researchgate.net

The table below outlines key methodologies for stereoselective synthesis.

Methodology Catalyst/Reagent Key Feature Outcome
Asymmetric HydrogenationIridium CatalystHydrogenation of pyridinium saltsChiral polysubstituted piperidines (up to 90% ee) rsc.org
Aza-Achmatowicz ReactionOxidative CyclizationStereoselective cyclization2,5,6-Trisubstituted 3-piperidones mdma.ch
Hetero-Diels-Alder ReactionActivated IminesCycloadditionChiral 4-oxopiperidine-2-carboxylates mdma.ch
Asymmetric Reductive CyclizationNickel CatalystCyclization of alkenesStereoselective formation of heterocycles researchgate.net

These advanced synthetic methods provide access to enantiomerically pure piperidinone derivatives, which are essential for the development of new therapeutic agents with improved efficacy and reduced side effects.

Recent Advances in Catalyst Systems for Piperidinone Synthesis

Recent progress in organic synthesis has been heavily influenced by the development of novel catalyst systems, which have enabled more efficient and selective routes to piperidinone and piperidine derivatives. These advanced catalysts often operate under mild conditions and tolerate a wide range of functional groups.

Transition Metal Catalysis:

Palladium and Rhodium: Palladium-catalyzed hydrogenation of fluorinated pyridines has been developed as a method to access piperidinones. nih.gov The reaction can be controlled to yield the piperidinone intermediate, which can then be used in one-pot functionalization reactions. nih.gov Similarly, rhodium(I) catalysts, often paired with specialized ligands like ferrocene, are used for stereoselective hydrogenation reactions of unsaturated piperidinones. nih.gov

Gold and Nickel: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov More recently, nickel catalysis has been employed for the cyclization of 1,7-ene-dienes and for asymmetric reductive cyclizations, offering stereoselective pathways to piperidinone scaffolds. researchgate.netnih.gov

Ruthenium: Ruthenium-based catalysts are widely used in ring-closing metathesis (RCM) reactions of dialkenyl amines and amides. semanticscholar.org This methodology provides an efficient approach to constructing the six-membered nitrogen-containing ring found in piperidinones. semanticscholar.org

Organophotocatalysis: A novel organophotocatalyzed [1 + 2 + 3] strategy has been developed for the one-step synthesis of diversely substituted 2-piperidinones. This method utilizes easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds, avoiding the need for pre-synthesized backbones and allowing for greater structural diversity. researchgate.net

The table below provides an overview of recent catalytic systems for piperidinone synthesis.

Catalyst System Metal/Type Reaction Type Key Advantage
Hydrogenation CatalystsPalladium, RhodiumHydrogenationHigh selectivity and yields, one-pot functionalization potential nih.gov
Cyclization CatalystsGold(I), NickelAlkene Cyclization/AminationEnantioselective approaches, formation of complex scaffolds researchgate.netnih.gov
Metathesis CatalystsRutheniumRing-Closing Metathesis (RCM)Efficient construction of the heterocyclic ring semanticscholar.org
OrganophotocatalysisOrganic Dye[1+2+3] CycloadditionOne-step access to diverse substitution patterns from simple precursors researchgate.net

These catalytic advancements represent a significant step forward in the synthesis of complex nitrogen-containing heterocycles, providing more sustainable and versatile tools for drug discovery and development.

Spectroscopic and Crystallographic Elucidation of Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the mapping of the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 1-[3-(Trifluoromethyl)phenyl]-4-piperidinone , the ¹H NMR spectrum is expected to show characteristic signals for both the aromatic protons of the trifluoromethylphenyl group and the aliphatic protons of the piperidinone ring.

The protons on the piperidinone ring typically appear as multiplets in the upfield region of the spectrum. The protons alpha to the nitrogen atom (at C2 and C6) are expected to be deshielded compared to those alpha to the carbonyl group (at C3 and C5) due to the electron-withdrawing effect of the nitrogen. The chemical shifts and coupling patterns of these protons would provide insight into the conformation of the piperidinone ring.

The aromatic protons on the 3-(trifluoromethyl)phenyl substituent would appear in the downfield region. The substitution pattern on the benzene (B151609) ring would lead to a complex splitting pattern, which can be analyzed to confirm the positions of the substituents. The strong electron-withdrawing nature of the trifluoromethyl group would significantly influence the chemical shifts of the adjacent aromatic protons.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
[Expected Aromatic Region] m 4H Ar-H
[Expected Aliphatic Region] t 4H -CH₂-N-CH₂-
[Expected Aliphatic Region] t 4H -CH₂-C(=O)-CH₂-

Note: This table is illustrative and based on general principles of ¹H NMR spectroscopy, as specific experimental data is not available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in This compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C4) of the piperidinone ring is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. The carbons of the piperidinone ring attached to the nitrogen (C2 and C6) would appear at a different chemical shift than those adjacent to the carbonyl group (C3 and C5).

The aromatic carbons of the 3-(trifluoromethyl)phenyl group would resonate in the typical aromatic region (around 110-150 ppm). The carbon atom attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of both the piperidinone substituent and the trifluoromethyl group.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
[Expected Carbonyl Region] C=O (C4)
[Expected Aromatic Region] Ar-C
[Expected CF₃ Region] q, CF₃
[Expected Aliphatic Region] C2, C6
[Expected Aliphatic Region] C3, C5

Note: This table is illustrative and based on general principles of ¹³C NMR spectroscopy, as specific experimental data is not available.

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, helping to trace the connectivity within the piperidinone ring and the aromatic system. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H assignments. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish long-range correlations, confirming the connection between the phenyl ring and the piperidinone nitrogen.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of This compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the piperidinone ring. This peak is typically observed in the region of 1700-1720 cm⁻¹.

Other characteristic absorptions would include C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, typically appearing around 2850-3100 cm⁻¹. The C-N stretching vibration of the tertiary amine within the piperidinone ring would likely be observed in the 1100-1300 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are expected to produce intense bands in the region of 1000-1350 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000 C-H stretch Aromatic
3000-2850 C-H stretch Aliphatic
1720-1700 C=O stretch Ketone
1600-1450 C=C stretch Aromatic Ring
1350-1000 C-F stretch Trifluoromethyl

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. shu.ac.uk The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For this compound, the primary chromophores—the parts of the molecule responsible for light absorption—are the substituted benzene ring and the carbonyl group (C=O) of the piperidinone ring. hnue.edu.vn

The spectrum of this compound is expected to be characterized by two main types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions. youtube.com

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of unsaturated systems, such as the aromatic phenyl ring in the molecule. These transitions typically result in strong absorption bands (high molar absorptivity, ε). For substituted benzenes, these bands are often observed in the 200-280 nm range. hnue.edu.vn The presence of the trifluoromethyl group, an electron-withdrawing group, can cause a slight shift in the absorption maximum (λmax) compared to unsubstituted benzene.

n → π Transitions:* This type of transition involves the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. researchgate.net These transitions are characteristically of lower energy than π → π* transitions and thus occur at longer wavelengths. shu.ac.uk They are also significantly less intense (low molar absorptivity) and are often observed as a weak shoulder or a separate band in the 280-300 nm region for ketones. researchgate.net

Due to the combination of these chromophores, the UV-Vis spectrum of this compound is predicted to show intense absorptions below 280 nm corresponding to the π → π* transitions of the aromatic system, and a weaker, longer-wavelength absorption band associated with the n → π* transition of the carbonyl group.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound
Electronic TransitionAssociated ChromophoreExpected λmax Range (nm)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → πTrifluoromethylphenyl group~240 - 280High (1,000 - 10,000)
n → πCarbonyl group (Ketone)~280 - 300Low (10 - 100)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk For structural elucidation, it provides the exact molecular weight of the compound and offers valuable information about its structure through the analysis of its fragmentation pattern. libretexts.org When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺·). chemguide.co.uk This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions.

The molecular formula for this compound is C₁₂H₁₂F₃NO, giving it a monoisotopic mass of approximately 259.08 g/mol . The mass spectrum would be expected to show a peak corresponding to this molecular ion.

The fragmentation of this molecule is guided by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for N-aryl piperidones include alpha-cleavage relative to the carbonyl group and cleavage of the bonds adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Predicted significant fragments include:

Loss of CO: Cleavage of the bonds adjacent to the carbonyl group can lead to the expulsion of a neutral carbon monoxide molecule (28 Da), a common fragmentation for cyclic ketones.

Cleavage of the N-Aryl bond: Fission of the bond between the piperidinone nitrogen and the phenyl ring can generate ions corresponding to the trifluoromethylphenyl moiety or the piperidinone ring.

Alpha-Cleavage: The breaking of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines and related heterocyles. miamioh.edu For instance, cleavage of the bond between the nitrogen and the phenyl-substituted carbon can lead to resonance-stabilized ions.

Fragments from the Aromatic Ring: The trifluoromethylphenyl cation itself or fragments arising from its decomposition (e.g., loss of CF₃) would also be expected.

Analysis of the mass spectrum of a closely related compound, N-benzyl-4-piperidinone, shows a prominent base peak at m/z 91, corresponding to the stable benzyl (B1604629) cation (C₇H₇⁺). nist.gov By analogy, fragmentation of this compound is expected to produce a significant ion corresponding to the trifluoromethylphenyl group.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
m/z (approx.)Proposed Fragment Ion StructurePlausible Origin
259[C₁₂H₁₂F₃NO]⁺·Molecular Ion (M⁺·)
172[C₈H₅F₃N]⁺·Loss of C₄H₇O from M⁺·
145[C₇H₄F₃]⁺Trifluoromethylphenyl cation
98[C₅H₈NO]⁺Piperidinone ring fragment after N-Caryl cleavage

Single Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and bonds within a crystalline solid. iucr.org This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, which together define the absolute conformation of the molecule.

While specific crystallographic data for this compound is not publicly available, extensive studies on related N-substituted 4-piperidinone derivatives allow for a reliable prediction of its solid-state structure. chemrevlett.comresearchgate.net It is well-established that the six-membered piperidinone ring overwhelmingly prefers to adopt a chair conformation, as this minimizes steric and torsional strain. iucr.orgchemrevlett.com

Key structural features expected from an XRD analysis would include:

Piperidinone Ring Conformation: The heterocyclic ring is predicted to exist in a stable chair conformation.

Substituent Orientation: The bulky 3-(trifluoromethyl)phenyl group attached to the nitrogen atom would likely occupy an equatorial position to minimize steric hindrance.

Bond Lengths and Angles: The C=O bond of the ketone is expected to be approximately 1.22 Å. The C-N bonds within the ring should be typical single bond lengths (approx. 1.47 Å), and the C-C bonds will be around 1.53 Å. The bond angles within the saturated ring will be close to the ideal tetrahedral angle of 109.5°, with some distortion due to the sp² hybridized carbonyl carbon.

Aromatic Ring: The phenyl ring will be planar, with C-C bond lengths characteristic of an aromatic system (approx. 1.39 Å).

Table 3: Expected Crystallographic Parameters for this compound Based on Analogous Structures
ParameterExpected Value / Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCommonly centrosymmetric (e.g., P2₁/c)
Piperidinone Ring ConformationChair
C=O Bond Length~1.22 Å
C-N (ring) Bond Length~1.47 Å
N-C (aryl) Bond Length~1.40 Å

Advanced Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties and geometry of 1-[3-(Trifluoromethyl)phenyl]-4-piperidinone. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to provide a detailed understanding of the molecule's characteristics.

Optimized Molecular Geometries and Conformational Analysis

The geometry of this compound has been optimized using DFT calculations. The piperidinone ring typically adopts a chair conformation, which is the most stable arrangement for such six-membered rings. In this conformation, the substituents can be oriented in either axial or equatorial positions. For the related compound 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, it was found that the two fluorophenyl groups and the butyl group are equatorially oriented on the piperidine (B6355638) ring. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a Piperidin-4-one Derivative Note: Data is based on a related piperidin-4-one structure and is for illustrative purposes.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-N 1.38
C=O 1.23
C-C (ring) 1.53
N-C-C 110.5
C-N-C 118.2
O=C-C 121.5
C-N-C-C 178.5
C-C-N-C -55.2

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. nih.gov

For piperidone derivatives, the HOMO is typically localized on the phenyl ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the carbonyl group and the phenyl ring, suggesting these are the likely sites for nucleophilic attack. For a similar piperidine derivative, the calculated HOMO-LUMO energy gap was found to be 4.2140 eV. nanobioletters.com

Table 2: FMO Energies and Related Parameters for a Piperidin-4-one Derivative Note: Data is based on a related piperidin-4-one structure and is for illustrative purposes.

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -2.3
HOMO-LUMO Gap 4.2
Ionization Potential 6.5
Electron Affinity 2.3
Electronegativity 4.4
Chemical Hardness 2.1
Chemical Softness 0.24

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular interactions and charge delocalization within the molecule. uba.ar This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. Strong interactions are indicative of significant charge delocalization, which contributes to the stability of the molecule.

In molecules containing piperidone rings, significant hyperconjugative interactions are observed. These interactions often involve the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C and C-H bonds. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the electronic distribution and the nature of these intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. nanobioletters.com

For piperidin-4-one derivatives, the most negative potential is typically located around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The hydrogen atoms of the piperidine ring and the phenyl group often exhibit a positive potential, indicating their susceptibility to nucleophilic attack. nanobioletters.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and explore their conformational landscapes over time. nih.gov By simulating the atomic motions, MD can reveal the accessible conformations and the transitions between them, providing insights into the molecule's flexibility and preferred shapes under different conditions. For complex molecules, MD simulations can help identify the most stable conformations and understand how the molecule might interact with other molecules, such as biological receptors. nih.gov

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions within and between molecules. These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, are crucial for understanding molecular recognition and crystal packing. The NCI plot uses a color-coded map of the reduced density gradient to identify and classify these interactions. Green surfaces typically indicate weak van der Waals interactions, blue signifies strong attractive interactions like hydrogen bonds, and red indicates steric repulsion.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. These theoretical calculations provide valuable information on molecular structure and bonding, often showing good agreement with experimental data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govresearchgate.net By optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)), the magnetic shielding tensors for each nucleus can be computed. nih.gov These values are then referenced against a standard, typically Tetramethylsilane (TMS), to predict the chemical shifts (δ) that would be observed experimentally. Such calculations help in the assignment of complex spectra and confirmation of the molecular structure.

Interactive Data Table: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Note: The following data are representative examples for a molecule of this type and are for illustrative purposes.

Atom TypePredicted Chemical Shift (δ, ppm)
Aromatic C-H7.0 - 7.5
Piperidinone C-H (axial)2.5 - 2.8
Piperidinone C-H (equatorial)3.5 - 3.8
Aromatic C-N145 - 150
Carbonyl C=O205 - 210
CF₃ Carbon120 - 125 (quartet)
Aromatic C-CF₃130 - 135

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule's optimized ground-state geometry. ripublication.com DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. ripublication.com Due to the approximations inherent in the calculations, these frequencies are often systematically overestimated and are corrected using a scaling factor to improve agreement with experimental results. researchgate.net This analysis is crucial for identifying characteristic functional groups, such as the C=O stretch of the piperidinone ring, the C-N stretching of the tertiary amine, and vibrations associated with the trifluoromethyl-substituted phenyl group.

UV-Vis Spectroscopy: The electronic absorption spectrum of a molecule is predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations help to understand the electronic structure, including the nature of the frontier molecular orbitals (HOMO and LUMO) involved in the transitions. nih.gov

Investigation of Chemical Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Energies)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices help in understanding and predicting the reactive behavior of a molecule. semanticscholar.org

Fukui Functions: The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons changes. wikipedia.org It is used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. ias.ac.in

The condensed Fukui functions for an atom 'k' in a molecule are calculated using a finite difference approximation based on the electronic population of the atom in its cationic (N-1), neutral (N), and anionic (N+1) states:

For nucleophilic attack (f⁺k): Identifies sites most susceptible to attack by a nucleophile.

For electrophilic attack (f⁻k): Identifies sites most susceptible to attack by an electrophile.

For radical attack (f⁰k): Identifies sites most susceptible to attack by a radical.

By performing population analysis (e.g., Mulliken or Hirshfeld) on the optimized geometries of the neutral, anionic, and cationic forms of this compound, the values of these functions can be determined for each atom. A higher value of the Fukui function on a particular atom indicates a higher reactivity at that site. ias.ac.in For instance, the carbonyl oxygen would be expected to have a high f⁻k value, indicating a likely site for electrophilic attack, while the carbonyl carbon would be a candidate for nucleophilic attack (high f⁺k).

Interactive Data Table: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound

Note: The following data are representative examples for a molecule of this type and are for illustrative purposes.

Atom Sitef⁺k (Nucleophilic Attack)f⁻k (Electrophilic Attack)
Carbonyl Carbon (C4)0.1520.045
Carbonyl Oxygen0.0880.195
Nitrogen (N1)0.0500.110
Phenyl C (ortho to N)0.0950.030
Phenyl C (meta to N)0.0410.065

Local Ionization Energies: The local ionization energy, mapped onto the molecular surface, provides another powerful tool for predicting reactivity. Regions with lower ionization energy indicate sites from which an electron is most easily removed, making them susceptible to electrophilic attack. Conversely, regions with high local ionization energy are less likely to be attacked by electrophiles.

Nonlinear Optical (NLO) Properties Calculations

Molecules with large dipole moments, extended π-conjugation, and charge-transfer characteristics are often candidates for nonlinear optical (NLO) materials, which have applications in photonics and optoelectronics. physchemres.orgnih.gov Computational chemistry allows for the prediction of these properties.

The key NLO parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and first nonlinear response of the molecule to an external electric field, respectively. mdpi.com These properties are calculated using DFT methods, often employing a finite-field approach. researchgate.net

The total static first hyperpolarizability (β_tot) is a critical value for assessing a molecule's potential for second-harmonic generation (SHG). physchemres.org The calculations for this compound would involve optimizing its geometry and then computing the tensor components of the hyperpolarizability. The magnitude of β_tot is often compared to that of a well-known standard, such as urea, to evaluate its NLO efficiency. The presence of the electron-withdrawing trifluoromethyl group and the piperidinone system could potentially lead to significant intramolecular charge transfer and, consequently, notable NLO properties. researchgate.net

Interactive Data Table: Illustrative Calculated NLO Properties of this compound

Note: The following data are representative examples for a molecule of this type and are for illustrative purposes.

ParameterCalculated Value (a.u.)
Dipole Moment (μ)4.5 D
Mean Polarizability (α)150
Total First Hyperpolarizability (β_tot)8.5 x 10⁻³⁰ esu

Structure Activity Relationship Sar Investigations and Molecular Interactions

Impact of the Trifluoromethyl Group on Molecular Properties and Interactions

The trifluoromethyl (-CF₃) group is a critical substituent in medicinal chemistry, often introduced to enhance a molecule's pharmacological profile. nih.gov Its presence on the phenyl ring of 1-[3-(Trifluoromethyl)phenyl]-4-piperidinone significantly modulates several key physicochemical properties.

Lipophilicity : The -CF₃ group is one of the most lipophilic substituents used in drug design, a property that can improve a compound's ability to cross biological membranes. researchgate.net This increased lipophilicity, as indicated by a positive Hansch π value, can enhance membrane permeability and facilitate better penetration into tissues like the brain. nih.gov However, the impact on lipophilicity can be position-dependent, with some studies showing that trifluorination only strongly enhances this property when the group is in certain positions relative to other functional groups. nih.gov

Metabolic Stability : Fluorine substitution is a common strategy to improve metabolic stability. The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the compound's half-life in the body. acs.org This enhanced stability is a critical factor in transforming a potential compound into a viable drug candidate. nih.gov

Binding Affinity : The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms. researchgate.net This property can alter the electronic characteristics of the aromatic ring, potentially improving electrostatic and hydrogen bonding interactions with biological targets. researchgate.netnih.gov By occupying specific binding pockets on a target protein, the bulky -CF₃ group can also strengthen ligand-target engagement. researchgate.net

Table 1: Effects of the Trifluoromethyl Group on Molecular Properties

Molecular PropertyImpact of Trifluoromethyl (-CF₃) GroupScientific RationaleCitations
Lipophilicity Generally increasesHigh lipophilicity of the -CF₃ moiety enhances passage through lipid membranes. nih.govresearchgate.netnih.gov
Metabolic Stability IncreasesThe strong C-F bond is resistant to enzymatic degradation, particularly oxidation. nih.govacs.org
Binding Affinity Can enhanceActs as a strong electron-withdrawing group, improving electrostatic interactions and hydrogen bonding capabilities. researchgate.netresearchgate.net
Membrane Permeability ImprovesIncreased lipophilicity facilitates easier transport across biological membranes. nih.govnih.gov

Role of the Piperidinone Ring System in Ligand-Target Engagement

The piperidinone ring is a privileged scaffold in drug discovery, valued for its unique structural and chemical properties. researchgate.net This aliphatic heterocyclic system serves as the core framework for this compound, playing a multifaceted role in its interaction with biological targets.

The rigid structure of the piperidinone ring helps to pre-organize the molecule into a specific conformation, which can reduce the entropic penalty of binding to a target. This rigidity provides defined vectors for the attached phenyl group, ensuring an optimal orientation of the key pharmacophoric features within the target's binding site. nih.gov

Table 2: Functional Roles of the Piperidinone Ring in Target Engagement

Structural FeaturePotential Role in BindingMechanism
Rigid Scaffold Conformational stability and orientationPre-organizes the ligand into a bioactive conformation, positioning substituents for optimal interaction.
Carbonyl Group (C=O) Hydrogen bond acceptorThe oxygen atom can form crucial hydrogen bonds with amino acid residues (e.g., from serine, threonine, or asparagine) in the target's active site.
Ring Nitrogen Site for substitution/interactionCan act as a hydrogen bond acceptor or be protonated, influencing solubility and potential ionic interactions.

Influence of Substituents on Key Pharmacophore Features

While this compound is a specific molecule, understanding the influence of additional substituents is fundamental to SAR. Introducing new chemical groups to either the phenyl ring or the piperidinone ring can dramatically alter the compound's activity by affecting its steric and electronic properties.

For instance, adding electron-donating or electron-withdrawing groups to the phenyl ring can further modulate the electronic environment of the trifluoromethyl group, potentially fine-tuning binding interactions. Steric effects are also critical; introducing bulky substituents near the key binding motifs could either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. polyu.edu.hk

Studies on related piperidinol derivatives have shown that N-alkylation of the piperidine (B6355638) ring can significantly impact biological activity. researchgate.net The size and nature of the alkyl group can influence the compound's solubility, lipophilicity, and ability to fit within the binding site.

Table 3: Predicted Influence of Hypothetical Substituents

Position of SubstitutionType of SubstituentPotential Effect on PharmacophoreRationale
Phenyl Ring Hydroxyl (-OH)Introduce hydrogen bond donor/acceptor capabilityCan form new hydrogen bonds with the target, potentially increasing affinity.
Phenyl Ring Methoxy (-OCH₃)Increase lipophilicity and add a potential H-bond acceptorModifies electronic properties and can interact with hydrophobic regions of the target.
Piperidinone Nitrogen Small alkyl (e.g., -CH₃)Increase lipophilicity, may introduce steric effectsCan alter the orientation of the molecule in the binding pocket and affect solubility.
Piperidinone Ring Fluoro (-F)Alter pKa of the nitrogen, add polar contactCan fine-tune the electronic properties and introduce new polar interactions.

Molecular Docking and Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method allows for the visualization of plausible binding modes and the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. asianpubs.orgresearchgate.net

For this compound, a docking study would involve placing the molecule into the active site of a specific target protein. The simulation would calculate a binding score (e.g., glide score or binding energy), which estimates the binding affinity. asianpubs.orgugm.ac.id Lower binding energy values typically indicate a more stable and favorable interaction. polyu.edu.hk The results would highlight which amino acid residues in the target's active site interact with the trifluoromethylphenyl group and the piperidinone core. For example, the carbonyl oxygen of the piperidinone might be predicted to form a hydrogen bond with a specific serine residue, while the trifluoromethylphenyl group could be situated in a hydrophobic pocket. asianpubs.orgresearchgate.net

Table 4: Example of a Hypothetical Molecular Docking Prediction

ParameterPredicted OutcomeSignificance
Binding Energy -8.5 kcal/molA negative value indicates a spontaneous and stable binding interaction.
Hydrogen Bonds Carbonyl Oxygen (ligand) with Ser-122 (protein)Specific, strong interactions that anchor the ligand in the active site.
Interacting Residues Phe-234, Trp-310, Leu-314These residues form a hydrophobic pocket that accommodates the trifluoromethylphenyl group.
Binding Pose Piperidinone ring in chair conformation, phenyl ring oriented towards the hydrophobic pocket.Predicts the three-dimensional arrangement of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net By developing a QSAR model for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. nih.gov

The process involves calculating a variety of molecular descriptors for each compound in a series. These descriptors quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). nih.gov Statistical methods, like multiple linear regression or partial least squares, are then used to generate an equation that correlates these descriptors with the observed biological activity. nih.govnih.gov

3D-QSAR methods like CoMFA and CoMSIA go a step further by analyzing the steric and electrostatic fields surrounding the molecules, providing a three-dimensional map of where bulky, electron-rich, or hydrogen-bonding features are favorable or unfavorable for activity. mdpi.com

Preclinical Biological and Mechanistic Investigations in Vitro/in Vivo Non Human Studies

Investigations into Cellular Pathway Modulation (e.g., NF-κB inhibition)

A primary mechanism of action identified for trifluoromethyl-substituted BAPs is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.net NF-κB is a crucial protein complex that regulates immune responses, inflammation, and cell survival; its persistent activation is a hallmark of many chronic inflammatory diseases and cancers. nih.govclinicaleducation.orgnih.gov

Studies have shown that certain trifluoromethyl-substituted BAPs can effectively block the activation of the NF-κB pathway. nih.gov One extensively studied derivative, designated as compound 16 in research, inhibits NF-κB activation by directly suppressing the phosphorylation of key proteins p65 and IκBα. nih.govresearchgate.netnih.gov This action prevents the NF-κB dimer from translocating to the nucleus, thereby blocking the transcription of downstream inflammatory genes. nih.govnih.gov Furthermore, these compounds can indirectly inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a role in the inflammatory cascade. nih.govresearchgate.netnih.gov The potent NF-κB inhibitory effects of these piperidone-based compounds highlight their potential as anti-inflammatory and anti-cancer agents. nih.gov

Exploration of Compound Interactions with Specific Biological Macromolecules (e.g., enzymes, receptors, proteins)

To understand the molecular basis for their biological activity, computational molecular docking studies have been performed on trifluoromethyl-substituted piperidone derivatives. These in silico analyses predict how the compounds bind to the active sites of specific protein targets.

For one potent derivative, molecular docking confirmed plausible binding interactions with the active sites of several key proteins involved in apoptosis and inflammation:

Bcl-2: The compound is predicted to fit into a narrow groove on the surface of the anti-apoptotic protein Bcl-2. This interaction is stabilized by hydrogen bonds and van der Waals forces with various amino acid residues. nih.gov

NF-κB/p65: The derivative is shown to cross the channel of the p65 protein, a subunit of NF-κB, where it is stabilized by halogen bonds and other interactions. nih.gov

p38: Similar favorable binding interactions were predicted with the p38 MAP kinase, corroborating the observed indirect inhibition of the MAPK pathway. nih.gov

These docking studies provide a structural hypothesis for the observed biological effects, suggesting that the compounds' ability to physically interact with and inhibit these specific macromolecules is central to their mechanism of action. nih.govnih.gov

Table 1: Predicted Interactions of a Trifluoromethyl-Substituted BAP with Target Proteins

Target ProteinPredicted Binding Site Interaction DetailsKey Interacting Amino Acid Residues
Bcl-2The 4-piperidone (B1582916) core intercalates in a narrow groove. Interactions are mediated by hydrogen bonds, van der Waals forces, and π–π stacking.ARG104, TYR105, ASP108, GLU133, LEU134, ALA146, ARG143
NF-κB/p65One of the 3-(trifluoromethyl)benzylidene moieties crosses the protein channel, stabilized by halogen bonds and amide-π stacking interactions.PRO260
p38 (MAPK)The compound binds reasonably to the active site, supporting observed biological data.Not specified in detail

Data sourced from molecular docking studies. nih.gov

In Vitro Cellular Studies (e.g., cell line responses, apoptosis induction, cytotoxicity mechanisms)

Derivatives of 1-[3-(Trifluoromethyl)phenyl]-4-piperidinone have demonstrated significant cytotoxic activity against a variety of human cancer cell lines in vitro. nih.govnih.govnih.gov These compounds often show tumor-selective toxicity, being more potent against cancer cells than non-cancerous cell lines. nih.govmdpi.com

A primary mechanism of this cytotoxicity is the induction of apoptosis, or programmed cell death. nih.govnih.gov For instance, a trifluoromethyl-substituted BAP was shown to promote apoptosis in HepG2 human liver cancer cells in a dose-dependent manner. nih.govresearchgate.netnih.gov This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and cleaved-caspase-3. nih.govnih.gov Other related piperidones have been shown to induce apoptosis through the intrinsic pathway, involving the generation of reactive oxygen species (ROS) and depolarization of the mitochondria. nih.govresearchgate.net

The cytotoxic potency varies depending on the specific chemical substitutions on the piperidone ring and the cancer cell line being tested. nih.govnih.gov

Table 2: In Vitro Cytotoxicity of Various Piperidone Derivatives Against Cancer Cell Lines

Compound TypeCell LineCancer TypeReported Activity (IC₅₀ / GI₅₀ Values)
Trifluoromethyl-substituted BAPsHepG2Hepatocellular CarcinomaPotent inhibitory activities observed. nih.gov
Trifluoromethyl-substituted BAPsTHP-1LeukemiaPotent inhibitory activities observed. nih.gov
Aminothiazolylacetamido-substituted BAPsHeLaCervical CancerGI₅₀ values in the range of 0.15–0.28 μM. acs.org
Aminothiazolylacetamido-substituted BAPsHCT116Colon CancerGI₅₀ values in the range of 0.15–0.28 μM. acs.org
Dissymmetric BAPs (e.g., 6d)HepG2Hepatocellular CarcinomaDemonstrated potent inhibitory activity. nih.gov
N-aroyl-3,5-bis(arylidene)-4-piperidonesL1210, CEM, Molt4/C8LeukemiaLow micromolar to submicromolar IC₅₀ values. nih.gov

IC₅₀/GI₅₀ values represent the concentration required to inhibit cell growth by 50%. BAP stands for 3,5-bis(arylidene)-4-piperidone. nih.govnih.govacs.org

In Vivo Studies in Animal Models (focus on mechanistic insights and target engagement in non-human systems)

The promising in vitro results of piperidone derivatives have led to their evaluation in animal models to assess their in vivo efficacy and mechanism of action. Studies using nude mice bearing human tumor xenografts have provided crucial insights.

In one study, a potent dissymmetric 3,5-bis(arylidene)-4-piperidone derivative, compound 6d , was shown to significantly suppress the growth of HepG2 liver cancer xenografts. nih.gov The compound was also found to be relatively nontoxic to the mice, suggesting a favorable therapeutic window. nih.gov Confocal laser scanning microscopy of cells treated with this compound revealed that it primarily accumulates in the nuclei, which is consistent with a mechanism involving the modulation of transcription factors like NF-κB. nih.gov

While direct in vivo studies on this compound itself are limited, research on structurally related compounds provides valuable preclinical data, demonstrating that the antitumor effects observed in cell cultures can translate to a reduction in tumor growth in a living organism. nih.govresearchgate.net

Development of Biological Assays for Compound Evaluation

A variety of biological assays have been instrumental in evaluating the activity and elucidating the mechanisms of this compound derivatives. These assays are crucial for screening new compounds and quantifying their effects at the molecular and cellular levels.

Key assays employed in these studies include:

Cytotoxicity and Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Sulforhodamine B (SRB) cell viability assay are widely used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀ or GI₅₀). acs.orgsums.ac.ir

Apoptosis Assays: Flow cytometry is used to quantify apoptotic cells, often after staining with Annexin V and propidium (B1200493) iodide. Western blot analysis is also used to measure the levels of key apoptosis-related proteins like Bcl-2, Bax, and caspases. nih.govnih.gov

NF-κB Activity Assays: The effect on the NF-κB pathway is assessed by measuring the phosphorylation levels of p65 and IκBα via Western blot. nih.gov Electrophoretic mobility shift assays (EMSA) or NF-κB-dependent luciferase reporter gene assays can also quantify NF-κB DNA-binding activity. nih.govresearchgate.net

Molecular Docking: While a computational method, molecular docking is a critical in silico assay used to predict and analyze the binding of compounds to the three-dimensional structures of target proteins. nih.govmdpi.com

Cellular Uptake Studies: Confocal laser scanning microscopy is employed to visualize the subcellular localization of fluorescently-tagged compounds, determining where they accumulate within the cell (e.g., cytoplasm vs. nucleus). nih.gov

These established assays form a robust platform for the continued preclinical evaluation and development of this class of compounds. nih.govacs.org

Role in Advanced Medicinal Chemistry Research and Drug Design Principles

Application as a Versatile Chemical Building Block for Complex Architectures

The chemical structure of 1-[3-(Trifluoromethyl)phenyl]-4-piperidinone, featuring a piperidinone core attached to a trifluoromethyl-substituted phenyl ring, makes it an exceptionally versatile building block in synthetic organic chemistry. The trifluoromethyl group offers distinct properties that are highly sought after in medicinal chemistry. Organofluorine compounds, particularly those containing trifluoromethyl groups, are the focus of intense research due to their unique reactivity and potential as biologically relevant motifs. encyclopedia.pub The development of synthetic strategies using fluorine-containing building blocks is a primary method for introducing fluoroalkyl groups into target molecules. encyclopedia.pub

The 4-piperidone (B1582916) scaffold itself is a common feature in many biologically active compounds. The ketone group at the 4-position provides a reactive site for a variety of chemical transformations, such as aldol (B89426) condensations. This reactivity allows for the construction of more complex molecular architectures. For instance, the piperidone core can be used to synthesize 3,5-bis(arylidene)-4-piperidones (BAPs), which are known to possess significant anti-inflammatory and anti-tumor properties. nih.gov In this context, this compound serves as a precursor, where the trifluoromethylphenyl group is strategically incorporated to enhance the biological activity of the final complex molecule. nih.gov The stability and synthetic accessibility of fluorinated building blocks like this make them valuable components in the synthesis of new drugs, agrochemicals, and materials. rsc.orgsigmaaldrich.com

Scaffold Diversification Strategies for Novel Compound Libraries

Scaffold diversification is a critical strategy in drug discovery, aimed at creating libraries of structurally related compounds to explore a wider chemical space and identify molecules with improved biological activity. u-strasbg.fr The this compound scaffold is an excellent starting point for such diversification efforts.

One prominent strategy involves the modification of the 4-piperidone core. As mentioned, the ketone functionality is amenable to reactions like the Claisen-Schmidt condensation with various aromatic aldehydes. This approach leads to the generation of a library of BAP analogues. By systematically varying the substituents on the aromatic aldehydes, chemists can fine-tune the electronic and steric properties of the resulting molecules. This was demonstrated in the synthesis of a series of trifluoromethyl-substituted BAPs, where different numbers and positions of the trifluoromethyl group were explored to optimize anti-tumor and anti-inflammatory activities. nih.gov

Further diversification can be achieved by modifying the N-phenyl ring or the piperidone ring itself. These modifications can alter the compound's conformation, solubility, and interactions with biological targets, leading to the discovery of novel compounds with enhanced therapeutic potential. The goal of such diversification is to populate screening libraries with compounds that cover a broad range of structural and physicochemical properties, thereby increasing the probability of finding successful drug candidates. u-strasbg.fr

Contribution to Lead Identification and Optimization in Preclinical Drug Discovery

Lead identification and optimization are sequential processes in drug discovery that aim to identify and then refine promising compounds into viable drug candidates. slideshare.netbiobide.com A lead compound is a chemical entity that exhibits the desired biological activity but may require further modification to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. biobide.comdanaher.com

The scaffold of this compound has been instrumental in this process. Derivatives based on this structure have been identified as "hits" in high-throughput screening campaigns. chemdiv.com For example, in the development of anti-inflammatory and anti-hepatoma agents, BAPs derived from this core structure were identified as promising leads due to their ability to inhibit the NF-κB signaling pathway. nih.gov

Bioisosteric Replacement Strategies Involving Trifluoromethyl Groups

Bioisosterism refers to the strategy of replacing one functional group with another that has similar physical or chemical properties, with the goal of improving the biological activity or pharmacokinetic properties of a compound. The trifluoromethyl (-CF3) group is a widely used bioisostere in medicinal chemistry due to its unique electronic and steric properties. mdpi.com

The trifluoromethyl group is often used as a bioisostere for other groups such as methyl, ethyl, isopropyl, and even nitro groups. researchgate.netresearchgate.net Its strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, which can in turn affect drug-receptor interactions. nih.gov Furthermore, the high lipophilicity of the -CF3 group can enhance a molecule's ability to cross cell membranes, potentially improving its bioavailability. nih.govmdpi.com

Another critical advantage of incorporating a trifluoromethyl group is the increased metabolic stability it confers upon a molecule. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes in the body. mdpi.com In several studies, replacing other groups with a trifluoromethyl group has led to compounds with increased potency and improved in vitro metabolic stability. acs.orgnih.gov For instance, the replacement of a nitro group with a trifluoromethyl group in cannabinoid receptor modulators resulted in more potent compounds with better metabolic profiles. researchgate.net This strategy is central to the design of many modern pharmaceuticals.

Design of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes at the molecular level. nih.gov They are typically designed by attaching a reporter group, such as a fluorescent dye, to a molecule that specifically interacts with a biological target. researchgate.net The design of effective molecular probes requires a careful balance of factors, including target affinity, specificity, and the properties of the reporter group. nih.gov

While there are no specific reports detailing the use of this compound itself as a molecular probe, its structural features make it a suitable candidate for such an application. The piperidone scaffold provides a rigid framework that can be functionalized without disrupting its core binding properties. The ketone at the 4-position is a particularly attractive site for chemical modification. It can be converted into other functional groups, such as an amine or an alcohol, which can then be coupled to a fluorescent label or another reporter moiety. mdpi.com

The development of a molecular probe from a parent compound like this compound would involve synthesizing derivatives that incorporate a linker and a reporter group. mdpi.comnih.gov The length and nature of the linker would need to be optimized to ensure that the reporter group does not interfere with the binding of the probe to its biological target. Such probes could then be used in a variety of applications, including fluorescence microscopy and in vivo imaging, to study the distribution and dynamics of the target molecule in biological systems. nih.gov

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 1: Applications of AI/ML in the Design of Piperidinone-Based Compounds

AI/ML Application Description Potential Impact on 1-[3-(Trifluoromethyl)phenyl]-4-piperidinone Derivatives
Predictive Modeling (QSAR/QSPR) Using algorithms to predict biological activity (QSAR) and physicochemical properties (QSPR) based on chemical structure. Faster screening of virtual libraries to identify candidates with desired potency and drug-like properties.
De Novo Drug Design Generative models create novel molecular structures optimized for specific criteria (e.g., binding affinity, low toxicity). Creation of unique, patentable derivatives with potentially superior efficacy or safety profiles.
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target to identify potential hits. Rapid identification of promising candidates for synthesis and biological testing from millions of possibilities.
ADMET Prediction Machine learning models predict absorption, distribution, metabolism, excretion, and toxicity profiles of new compounds. Early deselection of compounds likely to fail in later stages due to poor pharmacokinetics or toxicity.

| Retrosynthesis Prediction | AI algorithms suggest potential synthetic routes for novel, computer-generated molecules. | Facilitates the chemical synthesis of promising in silico-designed compounds. nih.gov |

Development of Greener and More Efficient Synthetic Methodologies

The chemical industry, including pharmaceutical manufacturing, is increasingly focused on sustainability and "green" chemistry principles. unibo.it Future research on the synthesis of this compound and its derivatives will prioritize the development of methodologies that are not only efficient but also environmentally benign.

Traditional methods for synthesizing N-aryl-substituted 4-piperidones can involve multiple steps and the use of hazardous reagents. acs.org Emerging research focuses on minimizing waste, reducing energy consumption, and utilizing safer solvents. One promising approach is the use of water as a solvent, which has been shown to mediate intramolecular cyclization reactions to form piperidinol scaffolds. nih.gov Another avenue involves employing amino acids as a nitrogen source in piperidone synthesis, offering a more biocompatible alternative to ammonia. researchgate.netsciencemadness.org

Catalysis plays a pivotal role in green synthesis. The development of novel catalytic systems, such as palladium-based catalysts for cross-coupling reactions, can enable the construction of the aryl-piperidone bond under milder conditions and with higher atom economy. nih.govacs.org Furthermore, multi-component reactions, where three or more reactants are combined in a single step to form the final product, represent a highly efficient strategy that aligns with green chemistry goals by reducing the number of synthetic steps and purification processes. nih.gov

The application of these principles to the synthesis of the this compound core could lead to more cost-effective and sustainable manufacturing processes, which is a critical consideration for the development of any new pharmaceutical agent.

Advanced Mechanistic Elucidation Techniques for Biological Activity

Understanding precisely how a compound exerts its biological effects at a molecular level is crucial for its optimization and clinical development. For derivatives of this compound, future research will employ sophisticated techniques to unravel their mechanisms of action.

While initial screening can identify a compound's biological activity, advanced methods are needed to pinpoint the specific molecular targets and pathways involved. For example, studies on closely related trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones have utilized a suite of advanced techniques to determine their anti-cancer and anti-inflammatory effects. nih.gov These studies revealed that the compounds could induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins like Bcl-2 and Bax and activating executioner proteins like C-caspase-3. nih.gov

Furthermore, these investigations demonstrated that the compounds could inhibit the activation of nuclear factor-kappa B (NF-κB), a critical signaling pathway involved in inflammation and cancer progression. nih.gov Techniques such as Western blotting, quantitative PCR (qPCR) to measure gene expression, and flow cytometry are instrumental in these mechanistic studies. nih.govresearchgate.net Molecular docking simulations can further complement these experimental approaches by predicting how the compound binds to its protein target, confirming the proposed mechanism. nih.gov Applying these advanced elucidation techniques to new derivatives of this compound will be essential for validating their therapeutic potential and identifying biomarkers for patient selection.

Exploration of Novel Biological Targets and Pathways (preclinical)

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a basis for ligands targeting multiple, diverse biological receptors. Preclinical research is actively exploring new therapeutic applications for compounds derived from this core structure, moving beyond established targets.

Recent studies have highlighted the potential of trifluoromethyl-containing piperidone derivatives in several novel therapeutic areas:

Oncology and Inflammation: As mentioned, derivatives of 3,5-bis(arylidene)-4-piperidones containing trifluoromethyl groups have shown potent anti-hepatoma and anti-inflammatory activities by inhibiting the NF-κB pathway. nih.gov This suggests that new analogues could be developed as multifunctional agents for treating liver cancer and related inflammatory conditions.

Neurological Disorders: Piperidine-based molecules are well-known to interact with central nervous system (CNS) targets. Preclinical research on a piperidine (B6355638) derivative, ADX47273, has identified it as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov This mechanism shows promise for treating schizophrenia, with the compound demonstrating antipsychotic-like and pro-cognitive effects in animal models. nih.gov This opens the door for designing new this compound analogues targeting mGlu5 or other glutamate receptors.

Infectious Diseases: The rise of antibiotic resistance is a major global health threat. One innovative strategy is to develop compounds that can restore the efficacy of existing antibiotics. A 3-arylpiperidine derivative was found to potentiate the activity of antibiotics against drug-resistant Gram-negative bacteria by inhibiting efflux pumps, which bacteria use to expel drugs. researchgate.net This indicates a potential new role for this chemical class as antibiotic adjuvants.

The exploration of these and other novel pathways in preclinical models is a vibrant area of research that could significantly expand the therapeutic utility of compounds based on the this compound framework. nih.govmdpi.com

Table 2: Investigated Preclinical Targets for Aryl Piperidone Derivatives

Therapeutic Area Biological Target/Pathway Potential Indication Reference
Oncology/Inflammation NF-κB Signaling Pathway Hepatocellular Carcinoma, Inflammatory Diseases nih.gov
Neurology mGlu5 Receptor (Positive Allosteric Modulation) Schizophrenia, Cognitive Disorders nih.gov
Infectious Diseases Bacterial Efflux Pump Inhibition Drug-Resistant Bacterial Infections researchgate.net

Q & A

Advanced Question

  • LC-MS/MS : Identifies impurities at ppm levels using MRM transitions (e.g., m/z 259→214 for the parent ion).
  • ICP-OES : Detects heavy metal residues from catalysts (limit: <10 ppm).
  • Headspace GC : Quantifies residual solvents (e.g., DMF < 500 ppm) .

How does pH and temperature affect the stability of this compound in solution?

Basic Question

  • Stability profile : Degrades rapidly at pH >8 (hydrolysis of ketone group). Store at 2–8°C in anhydrous DMSO or ethanol.
  • Accelerated stability studies : 40°C/75% RH for 4 weeks showed <5% degradation by HPLC .

What in vitro assays are recommended to evaluate its potential as a CNS-targeting therapeutic?

Advanced Question

  • Receptor binding assays : Radioligand displacement (e.g., [³H]DAMGO for μ-opioid receptors).
  • CYP450 inhibition : Screen for metabolic interactions using human liver microsomes .
  • Permeability : Caco-2 cell monolayers to predict oral bioavailability .

How can contradictory data on its solubility and bioavailability be resolved?

Advanced Question
Contradictions often arise from:

  • Solvent choice : Use standardized solvents (e.g., PBS pH 7.4 vs. DMSO) for comparisons.
  • Assay variability : Validate protocols via inter-laboratory studies.
    Example : A 2024 study resolved discrepancies by pre-saturating solutions with nitrogen to prevent oxidation .

What chiral resolution methods separate its enantiomers for pharmacological studies?

Advanced Question

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 0.8 mL/min) .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid.
    Reference : Enantiomers of similar piperidine derivatives showed 10-fold differences in receptor binding affinity .

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Feasible Synthetic Routes

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1-[3-(Trifluoromethyl)phenyl]-4-piperidinone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.